3-Amino-5-[(ethoxycarbonyl)amino]-1,2-thiazole-4-carboxylic acid
Description
3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring. Thiazole rings are known for their aromaticity and reactivity, making them valuable in various chemical and biological applications
Properties
Molecular Formula |
C7H9N3O4S |
|---|---|
Molecular Weight |
231.23 g/mol |
IUPAC Name |
3-amino-5-(ethoxycarbonylamino)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4S/c1-2-14-7(13)9-5-3(6(11)12)4(8)10-15-5/h2H2,1H3,(H2,8,10)(H,9,13)(H,11,12) |
InChI Key |
AMPMZMRKAQQCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C(=NS1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid typically involves the reaction of ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of ethyl chloroformate, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with different functional groups.
Scientific Research Applications
3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 2-(3-amino-3-deoxy-b-d xylofuranosyl) thiazole-4-carboxamide
- Thiazolidine derivatives
Uniqueness
3-amino-5-[(ethoxycarbonyl)imino]-2H-1,2-thiazole-4-carboxylic acid is unique due to its specific functional groups and structural configuration. The presence of both amino and ethoxycarbonyl groups provides distinct reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new drugs and materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
